Bis(1,3-Dichloroisopropyl) Ether
Overview
Description
2,2’-Oxybis(1,3-dichloropropane) is a chemical compound with the molecular formula C6H10Cl4O. It is also known as Bis(1,3-dichloroisopropyl) ether. This compound is characterized by the presence of two 1,3-dichloropropane groups connected by an oxygen atom. It is a colorless to pale yellow liquid with a relatively high boiling point of 141-142°C at 18 Torr .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Oxybis(1,3-dichloropropane) can be synthesized through the reaction of 1,3-dichloro-2-propanol with allyl chloride in the presence of a base. The reaction typically occurs in a solvent such as tetrachloromethane at temperatures ranging from 0 to 10°C . The yield of the product can be optimized by controlling the reaction conditions and the molar ratios of the reactants.
Industrial Production Methods
Industrial production of 2,2’-Oxybis(1,3-dichloropropane) involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and the reaction is carried out in industrial reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(1,3-dichloropropane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated products.
Oxidation Reactions: Oxidation can lead to the formation of corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents such as zinc in acidic conditions or catalytic hydrogenation can be used.
Major Products Formed
Substitution: Formation of 1,3-dichloro-2-propanol or other alcohol derivatives.
Reduction: Formation of less chlorinated propanes or propene.
Oxidation: Formation of epoxides or other oxidized products.
Scientific Research Applications
2,2’-Oxybis(1,3-dichloropropane) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(1,3-dichloropropane) involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Oxybis(1-chloropropane): Similar structure but with only one chlorine atom on each propane group.
1,3-Dichloropropane: Lacks the oxygen bridge between the propane groups.
1,2,3-Trichloropropane: Contains three chlorine atoms on a single propane chain.
Uniqueness
2,2’-Oxybis(1,3-dichloropropane) is unique due to the presence of an oxygen atom connecting two 1,3-dichloropropane groups. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the oxygen bridge influences the compound’s boiling point, solubility, and reactivity in various chemical reactions .
Properties
IUPAC Name |
1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIZIDCORWBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OC(CCl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208161 | |
Record name | 2,2'-Oxybis(1,3-dichloropropane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59440-89-0 | |
Record name | Bis(1,3-dichloroisopropyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59440-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Oxybis(1,3-dichloropropane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Oxybis(1,3-dichloropropane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxybis[1,3-dichloropropane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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